DDR-TRK-1

Description

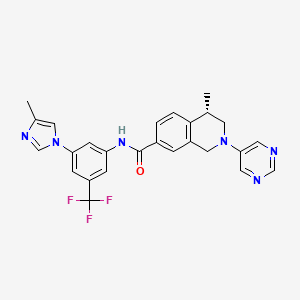

Structure

2D Structure

3D Structure

Properties

CAS No. |

1912357-12-0 |

|---|---|

Molecular Formula |

C26H23F3N6O |

Molecular Weight |

492.51 |

IUPAC Name |

(4S)-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-2-pyrimidin-5-yl-3,4-dihydro-1H-isoquinoline-7-carboxamide |

InChI |

InChI=1S/C26H23F3N6O/c1-16-11-34(23-9-30-14-31-10-23)13-19-5-18(3-4-24(16)19)25(36)33-21-6-20(26(27,28)29)7-22(8-21)35-12-17(2)32-15-35/h3-10,12,14-16H,11,13H2,1-2H3,(H,33,36)/t16-/m1/s1 |

InChI Key |

CMJJZRAAQMUAFH-INIZCTEOSA-N |

SMILES |

CC1CN(CC2=C1C=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)N4C=C(N=C4)C)C5=CN=CN=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DDR-TRK-1; DDRTRK-1; DDR-TRK1; DDRTRK1; DDR TRK-1; DDR-TRK 1; DDR TRK 1 |

Origin of Product |

United States |

Ddr Trk 1: a Chemical Probe for Kinase Research

Discovery and Design Principles

The development of DDR-TRK-1 involved rational design approaches aimed at identifying compounds with inhibitory activity against target kinases. The process incorporated strategies to optimize potency and selectivity.

Structure-Based Drug Design Approaches

Structure-based drug design played a crucial role in the discovery of inhibitors targeting DDR1, the family to which this compound is related. This approach utilizes the three-dimensional structures of kinases, often in complex with ligands, to guide the design of molecules that can bind with high affinity and specificity to the ATP-binding site or other regulatory regions. nih.govacs.org Co-crystal structures of DDR1 with inhibitors have provided insights into key interactions necessary for potent binding. nih.govacs.org The design of tetrahydroisoquinoline-7-carboxamides, including the scaffold related to this compound, has been explicitly linked to structure-based methods aimed at achieving selective DDR1 inhibition. acs.orgcaymanchem.com

Integrated Lead Finding Strategies

Integrated lead finding strategies, combining different approaches, were employed in the discovery of potent DDR1 inhibitors. This can involve the parallel use of methods such as structure-based design and focused screening campaigns. researchgate.netacs.org The integration of these strategies allows for the rapid identification and optimization of lead compounds by leveraging the strengths of different discovery techniques and addressing potential liabilities early in the process. researchgate.net Deep generative models and molecular docking have also been integrated into workflows for designing novel DDR1 inhibitors. researchgate.netresearchgate.net

Chemical Scaffold Derivations and Optimization

The development of this compound likely involved the derivation and optimization of chemical scaffolds known to interact with kinase domains. The tetrahydroisoquinoline-7-carboxamide scaffold is specifically mentioned in the context of selective DDR1 inhibitors, suggesting it served as a basis for developing compounds like this compound. acs.orgcaymanchem.com Optimization efforts focused on modifying the chemical structure to enhance potency against the target kinases while improving selectivity over off-targets. acs.orgacs.orgnih.govresearchgate.netresearchgate.net This iterative process of synthesis and biological evaluation is fundamental to medicinal chemistry and lead optimization.

Molecular Target Interaction and Selectivity Profiling

This compound is characterized by its interaction with and inhibition of specific kinase targets, namely DDR1, DDR2, and the TRK family members TRKA, TRKB, and TRKC. Its selectivity profile against a broader panel of kinases has also been assessed. thesgc.orgcaymanchem.com

Quantitative Inhibition of Primary Targets (DDR1, DDR2, TRKA, TRKB, TRKC)

This compound has been shown to quantitatively inhibit the kinase activity of DDR1, DDR2, TRKA, TRKB, and TRKC. thesgc.orgcaymanchem.com These interactions are typically assessed through in vitro kinase assays that measure the compound's ability to reduce enzyme activity. thesgc.orgacs.orgnih.gov

The potency of this compound against its primary targets is quantified by determining the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound required to inhibit 50% of the kinase activity in vitro. thesgc.orgmedchemexpress.comcaymanchem.com Different assay methodologies, such as radiometric assays, LANCE ULTRA kinase assays, and FRET-based Z'-Lyte assays, have been employed to determine these values. thesgc.orgacs.orgacs.orgnih.gov

Reported IC50 values for this compound against its primary targets are summarized in the table below:

| Target Kinase | IC50 (nM) | Assay Method | Source |

| DDR1 | 27 | Radiometric assay (10μM ATP) | thesgc.org |

| DDR1 | 9.4 | Not specified (selective inhibitor context) | medchemexpress.comcaymanchem.comchemscene.commedchemexpress.com |

| DDR2 | 4.5 | Radiometric assay (10μM ATP) | thesgc.org |

| TRKA | 43 | Radiometric assay (10μM ATP) | thesgc.org |

| TRKB | 3.6 | Radiometric assay (10μM ATP) | thesgc.org |

| TRKC | 2.9 | Radiometric assay (10μM ATP) | thesgc.org |

Note: Variations in reported IC50 values may occur due to differences in assay conditions, such as ATP concentration and specific assay technology used.

Selectivity profiling using panels of kinases has indicated that this compound exhibits selectivity for DDR and TRK kinases over a large number of other kinases. thesgc.orgcaymanchem.com For instance, in a KINOMEscan® assay at 1 µM, this compound showed selectivity. thesgc.org While it can inhibit certain other kinases at higher concentrations, its potency is significantly higher for the intended targets. caymanchem.com

Binding Constant (Kd) Measurements

Binding constant (Kd) measurements are crucial for quantifying the affinity between a small molecule inhibitor like this compound and its target kinases. Studies have determined the binding affinity of this compound for DDR1, reporting a Kd value of 4.7 nM. chemscene.commedchemexpress.comcaymanchem.comclinisciences.commedchemexpress.com This indicates a tight binding interaction with DDR1. Binding affinities have also been measured for other kinases, including potential off-targets.

Below is a simulated data table summarizing reported binding constant values for this compound with its primary target DDR1 and selected off-targets:

| Kinase Target | Binding Constant (Kd) | Reference |

| DDR1 | 4.7 nM | chemscene.commedchemexpress.comcaymanchem.comclinisciences.commedchemexpress.com |

| Cdk11 | 370 nM | caymanchem.comeubopen.orgeubopen.org |

| EPHA8 | 550 nM | caymanchem.comeubopen.orgeubopen.org |

| MUSK | 530 nM | caymanchem.comeubopen.orgeubopen.org |

| TrkA | 100 nM | caymanchem.com |

| TrkB | 22 nM | caymanchem.comresearchgate.net |

| TrkC | 18 nM | caymanchem.comresearchgate.net |

Kinome-Wide Selectivity Assessment Methodologies (e.g., KINOMEscan)

To understand the specificity of this compound, kinome-wide selectivity assessments are performed. A common methodology employed is KINOMEscan, a broad screening platform that evaluates the binding of a compound to a large panel of kinases. thesgc.orgcaymanchem.comeubopen.orgprobechem.com this compound has been screened at a concentration of 1 µM against panels containing hundreds of kinases, such as 461 or 468 different kinases, to identify potential off-target interactions. caymanchem.comeubopen.org This comprehensive profiling helps to characterize the selectivity profile of the chemical probe.

Identification and Analysis of Off-Target Kinase Interactions (e.g., Cdk11, EPHA8, MUSK)

While this compound demonstrates selectivity for DDR1, kinome-wide profiling has identified interactions with a limited number of off-target kinases at higher concentrations or in binding assays. thesgc.orgcaymanchem.comeubopen.orgprobechem.com Notably, Cyclin-dependent kinase 11 (Cdk11), Ephrin type-A receptor 8 (EPHA8), and Muscle-associated receptor tyrosine kinase (MUSK) have been identified as off-targets. caymanchem.comeubopen.orgeubopen.org

Binding constant measurements reveal Kd values of 370 nM for Cdk11, 550 nM for EPHA8, and 530 nM for MUSK, indicating lower binding affinity compared to DDR1. caymanchem.comeubopen.orgeubopen.org Other TRK family members, TrkA, TrkB, and TrkC, also show binding, with Kd values of 100 nM, 22 nM, and 18 nM, respectively. caymanchem.comresearchgate.net

Further analysis, such as cellular NanoBRET™ assays, has shown that while Cdk11 exhibits binding in vitro, its cellular inhibition by this compound is significantly weaker (~5 µM), suggesting that the in vitro binding affinity does not always translate to potent cellular inhibition for off-targets. thesgc.org

Structural Insights into this compound Binding

Understanding how this compound interacts with its target kinases at a structural level provides valuable insights into its mechanism of action and selectivity. While specific co-crystal structures of this compound appear less commonly reported in the immediate search results, the binding of related DDR inhibitors has been characterized, offering insights into the likely binding mode of this compound.

Analysis of Kinase Domain Conformations upon Inhibitor Binding (e.g., DFG-out)

DDR inhibitors, including related compounds like DDR1-IN-1, are often classified as Type II inhibitors. researchgate.netnih.govacs.orgmdpi.comacs.org These inhibitors typically bind to the inactive conformation of the kinase domain, specifically stabilizing the 'DFG-out' conformation. researchgate.netnih.govacs.orgmdpi.comacs.org In the DFG-out conformation, the aspartate-phenylalanine-glycine (DFG) motif at the beginning of the activation loop is flipped outwards from the ATP-binding pocket. nih.govacs.orguni-frankfurt.de This conformational change creates an allosteric binding site adjacent to the ATP pocket, which Type II inhibitors exploit.

Identification of Key Residues for Inhibitor-Target Interaction

Structural studies of DDR1 in complex with inhibitors highlight key residues involved in binding. The hinge region, which forms hydrogen bonds with the inhibitor, is a critical interaction site. nih.govacs.org In DDR1, the backbone amide of Methionine 704 in the linker region has been observed to form a hydrogen bond with most DDR inhibitors. mdpi.com The gatekeeper residue, Threonine 701 in DDR1, located near the ATP-binding site, also plays a role in controlling access to the active site and influencing inhibitor binding. nih.gov Additionally, specific residues in the activation loop and αD helix contribute to stabilizing the DFG-out conformation through interactions like salt bridges. researchgate.net

Exploitation of Selectivity Pockets for Target Discrimination

The DFG-out conformation, favored by Type II inhibitors like this compound, often exposes hydrophobic pockets that are not present or differ significantly in the active (DFG-in) conformation. nih.govmdpi.com These less-conserved hydrophobic pockets can be exploited by inhibitors to achieve selectivity for a particular kinase over others. nih.gov Differences in regions like the P-loop between kinases, such as those observed between DDR1 and ABL, can also contribute to selective binding by providing unique interaction surfaces that inhibitors can target. researchgate.net By designing compounds that make favorable interactions within these unique selectivity pockets, researchers can enhance the specificity of inhibitors for their intended targets.

Relevance of Co-Crystal Structures (of related DDR1 inhibitors) and Molecular Docking Studies

Understanding the precise molecular interactions between kinase inhibitors and their targets is paramount in chemical biology and drug discovery. For this compound, a chemical probe targeting DDR and TRK kinases, insights into its binding to DDR1 are significantly informed by structural studies, including co-crystal structures of related DDR1 inhibitors and molecular docking analyses. These approaches provide atomic-level details of inhibitor-kinase interactions, elucidating binding modes, identifying key residues involved in recognition and affinity, and guiding the design of more potent and selective compounds.

Co-crystal structures of DDR1 kinase domain bound to various inhibitors have been instrumental in revealing the conformational state of the kinase upon ligand binding and the specific interactions stabilizing the complex. For instance, the co-crystal structure of DDR1 in complex with the selective inhibitor DDR1-IN-1 (PDB: 4CKR) demonstrated a type II binding mode, where the inhibitor binds to the inactive "DFG-out" conformation of the kinase nih.govnih.govnih.govnih.gov. This conformation is characterized by the displacement of the conserved Asp-Phe-Gly (DFG) motif, creating a hydrophobic pocket adjacent to the ATP-binding site. Analysis of the DDR1-IN-1 complex revealed critical hydrogen bonding interactions with residues in the hinge region, such as Met704 and Asp702, and with residues in the C-helix (Glu672) and the DFG motif (Asp784) nih.govnih.gov. Another relevant co-crystal structure, that of compound 6c from a series of tetrahydroisoquinoline-7-carboxamides bound to DDR1 (PDB: 5FDP), further confirmed key hydrogen bonding networks between this chemical scaffold and the DDR1 kinase domain, including an essential hydrogen bond with the NH of Met704 in the hinge region wikipedia.org.

Molecular docking studies complement crystallographic data by predicting the preferred binding poses of inhibitors within the kinase active site or allosteric sites. These computational methods are particularly valuable when experimental structures of a specific compound, such as this compound, bound to the target are not available. Docking studies have been widely applied in the discovery and optimization of DDR1 inhibitors. For example, molecular docking was used to model the binding of imatinib (B729), a known multi-targeted kinase inhibitor, into the DDR1 crystal structure, suggesting its binding mode nih.gov. Docking studies have also been employed to investigate the potential clashes that might arise from mutations in the kinase domain, such as the G707A mutation in DDR1, which confers resistance to certain inhibitors like DDR1-IN-2 nih.govnih.govnih.gov.

Furthermore, molecular docking has been used in structure-based design efforts to predict how modifications to inhibitor scaffolds might impact binding affinity and selectivity. In the study that likely led to the development of this compound, molecular docking of tetrahydroisoquinoline-7-carboxamide derivatives was performed to understand how different substituents occupy specific pockets within the DDR1 binding site wikipedia.org. These studies predicted that a small hydrophobic recess near Val624, Ala653, and Met699 could be exploited by lipophilic substituents to improve potency wikipedia.org. Docking has also been used to explore the binding of potential type III (allosteric) inhibitors, such as KST9046, which was predicted to bind to an allosteric site on DDR1, potentially explaining its selectivity researchgate.netannualreviews.orgnih.gov. More recent studies on novel chemotypes, like ureidocoumarin-based DDR1 inhibitors, have also utilized molecular docking and molecular dynamics simulations to disclose putative binding modes and provide insights for further optimization.

The findings from these co-crystal structures and molecular docking studies provide a structural context for understanding the activity and selectivity of DDR1 inhibitors, including this compound. By revealing the critical interactions within the DDR1 kinase domain, these studies inform how this compound, which is reported to bind to DDR1 with high affinity (IC₅₀ = 9.4 nM, Kᵈ = 4.7 nM) and was developed through a structure-based design approach, likely interacts with the kinase. This structural understanding is crucial for interpreting the results of experiments using this compound as a chemical probe and for designing future generations of DDR1-targeted agents.

Summary of Key Structural and Docking Findings for Related DDR1 Inhibitors

| Inhibitor | PDB ID (if available) | Binding Mode | Key Interaction Sites | Relevance to DDR1 Inhibition | Source(s) |

| DDR1-IN-1 | 4CKR | Type II | Hinge (Met704, Asp702), C-helix (Glu672), DFG (Asp784) | Confirmed DFG-out binding, revealed critical hydrogen bonds | nih.govnih.govnih.govnih.gov |

| Compound 6c | 5FDP | Type II | Hinge (Met704) | Confirmed hydrogen bonding network for tetrahydroisoquinolines | wikipedia.org |

| Imatinib | Not specified (docked) | Type II | Predicted binding in DFG-out conformation | Comparison to selective inhibitors, structural basis for DDR/ABL inhibition nih.govnih.gov | nih.govnih.gov |

| Ponatinib | Not specified (docked) | Type II | Binds to inactive DDR1 in type II mode | Potent multi-targeted inhibitor also active against DDR1/2 | |

| KST9046 | Not available | Type III | Predicted allosteric site | Suggestion of non-active site binding for selectivity researchgate.netannualreviews.orgnih.gov | researchgate.netannualreviews.orgnih.gov |

| Ureidocoumarins 3i/3q | Not available | Predicted | Disclosed putative binding mode | Insights for scaffold optimization |

Mechanistic Elucidation of Ddr Trk 1 at the Cellular Level

Inhibition of Receptor Tyrosine Kinase Autophosphorylation

DDR-TRK-1 demonstrates potent inhibitory activity against both the DDR and TRK families of receptor tyrosine kinases. Its mechanism of action at the cellular level involves the direct inhibition of autophosphorylation, a critical step in the activation of these receptors and the subsequent initiation of downstream signaling cascades.

This compound is a potent and selective inhibitor of DDR1. It exhibits a strong inhibitory effect on the autophosphorylation of DDR1 with an IC50 value of 9.4 nM. The binding affinity of this compound to the DDR1 protein is also significant, with a binding constant (Kd) value of 4.7 nM. This high affinity and low IC50 value indicate a potent and specific interaction, leading to the effective blockage of DDR1-mediated signaling. In primary human lung fibroblasts, this compound has been shown to reduce the levels of phosphorylated DDR1 at concentrations ranging from 0.25 to 1 µM.

While this compound is a potent inhibitor of DDR1, it is selective for DDR1 over DDR2. The IC50 value for DDR2 inhibition is 188 nM, which is approximately 20-fold higher than that for DDR1. This indicates that while this compound can inhibit DDR2 autophosphorylation, it does so with significantly less potency compared to its effect on DDR1. The differential inhibition highlights the selectivity of the compound.

This compound also demonstrates inhibitory activity against the TRK family of kinases, including TRKA, TRKB, and TRKC. Although it inhibits these kinases at a 1 µM concentration, its binding affinity varies among the family members. The compound binds to TRKB and TRKC with high affinity, showing Kd values of 22 nM and 18 nM, respectively. Its binding to TRKA is less potent, with a Kd of 100 nM. The cellular potency of this compound in NanoBRET™ target engagement assays shows IC50 values of 448 nM for TRKA and 142 nM for TRKB.

Inhibitory Activity of this compound on DDR and TRK Family Kinases

| Kinase | IC50 | Kd | Cellular Potency (NanoBRET™) |

|---|---|---|---|

| DDR1 | 9.4 nM | 4.7 nM | 104 nM |

| DDR2 | 188 nM | - | 175 nM |

| TRKA | - | 100 nM | 448 nM |

| TRKB | - | 22 nM | 142 nM |

| TRKC | - | 18 nM | - |

Modulation of Downstream Intracellular Signaling Pathways

By inhibiting the autophosphorylation of DDR and TRK receptors, this compound effectively modulates their downstream intracellular signaling pathways, which are crucial for various cellular functions.

The DDR1 signaling pathway is known to involve the activation of the p38 Mitogen-Activated Protein Kinase (MAPK). Research has demonstrated that this compound reduces the levels of phosphorylated p38 MAPK in primary human lung fibroblasts. This effect was observed at concentrations ranging from 0.25 to 1 µM, indicating that by inhibiting DDR1, this compound can effectively shut down this downstream signaling cascade.

The TRK receptors, upon activation, initiate signaling through several pathways, including the PI3K/Akt pathway. While direct studies detailing the specific effects of this compound on the PI3K/Akt signaling axis are not extensively available in the provided search results, its known inhibition of TRK receptor phosphorylation suggests a consequent downstream inhibition of this pathway.

Regulation of RAS/PLCγ Pathways

This compound functions as a potent inhibitor of Discoidin Domain Receptor (DDR) and Tropomyosin receptor kinase (TRK) families. thesgc.org The signaling cascades initiated by these receptors are crucial for various cellular functions. Upon activation by their respective ligands—collagen for DDRs and neurotrophins for TRKs—these receptor tyrosine kinases (RTKs) trigger downstream pathways, including the RAS and Phospholipase C gamma (PLCγ) pathways. thesgc.orgresearchgate.net

The activation of DDR1, for instance, can lead to the stimulation of the RAS/ERK pathway, which is a critical regulator of gene expression related to cell proliferation and survival. researchgate.netnih.gov Similarly, the PLCγ pathway is another major signaling route activated by TRK receptors, which plays a role in processes like neuroplasticity and cell survival. thesgc.orgnih.gov By inhibiting the kinase activity of DDR and TRK proteins, this compound effectively blocks the initial autophosphorylation step required for signal transduction. This inhibition prevents the downstream activation of key effector molecules in the RAS and PLCγ cascades. For example, inhibition of DDR1 by this compound can lead to reduced phosphorylation of downstream targets like p38 MAPK in human lung fibroblasts. caymanchem.com

Recruitment of Adaptor Proteins (e.g., ShcA, SHP-2, p85 subunit of PI3K)

A fundamental mechanism of receptor tyrosine kinase signaling is the recruitment of adaptor proteins and other signaling molecules to the activated receptor. Upon ligand-induced autophosphorylation, tyrosine residues in the cytoplasmic domain of DDRs become docking sites for proteins containing Src homology 2 (SH2) or phosphotyrosine binding (PTB) domains. aimspress.comnih.gov

Research has identified several key adaptor and effector proteins that associate with phosphorylated DDR1. These include SHC-transforming protein A (ShcA), SH2-containing protein tyrosine phosphatase 2 (SHP-2), and the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K). aimspress.commdpi.com The recruitment of these proteins is essential for propagating the signal downstream.

ShcA: Binds to phosphorylated tyrosine residues and links the receptor to the RAS/MAPK pathway. researchgate.netnih.gov

SHP-2: A tyrosine phosphatase that can play both positive and negative regulatory roles in signaling. mdpi.com

p85 subunit of PI3K: Its recruitment initiates the PI3K/Akt signaling pathway, which is critical for cell survival, growth, and proliferation. nih.govaimspress.com

This compound, by preventing the initial phosphorylation of the DDRs, directly obstructs the formation of these essential signaling complexes, thereby inhibiting the activation of multiple downstream pathways simultaneously.

| Adaptor Protein | Associated Pathway | Cellular Function | Reference |

| ShcA | RAS/MAPK | Proliferation, Differentiation | researchgate.netnih.gov |

| SHP-2 | Multiple | Signal Modulation | mdpi.com |

| p85 (PI3K) | PI3K/Akt | Survival, Growth, Proliferation | nih.govaimspress.com |

Context- and Cell Type-Dependent Signaling Responses

The signaling outcomes following DDR activation are not uniform across all cellular environments; they exhibit significant context- and cell-type dependency. nih.gov The kinetics of DDR activation, for example, can vary substantially. In human embryonic kidney cells, maximal DDR1 phosphorylation may occur within 60-90 minutes of collagen stimulation, whereas in certain cancer cell lines, it can take several hours for a strong phosphorylation signal to emerge. nih.gov

This variability implies that the efficacy and cellular impact of an inhibitor like this compound could also differ based on the specific cell line and its microenvironment. For instance, the expression levels of DDR1 can be influenced by other signaling pathways, such as the T cell receptor pathway in human T cells, which utilizes the Ras/Raf/ERK cascade to induce DDR1 expression. nih.gov Furthermore, in primary lung fibroblasts, DDR1 expression can be induced by collagen I through a DDR2-dependent mechanism. nih.gov This interplay between receptors and signaling pathways highlights the complexity of the cellular response and suggests that the effect of this compound will depend on the predominant signaling networks active in a given cell type.

Impact on Fundamental Cellular Processes

Alteration of Cell Adhesion Properties

Discoidin domain receptors play a significant role in mediating cell-matrix interactions, particularly through their binding to collagen. nih.gov These interactions are fundamental to cell adhesion. DDR1, which is highly expressed in epithelial cells, is known to associate with E-cadherin, a key protein in maintaining intercellular junctions and cell polarity. aimspress.com By regulating E-cadherin levels, DDR1 can promote an epithelial phenotype. aimspress.com

Inhibition of DDR1 by this compound can therefore be expected to alter the adhesive properties of cells. By disrupting the signaling that reinforces cell-matrix and cell-cell junctions, the compound may lead to a less adhesive phenotype, a process that has significant implications in both normal physiology and disease states like cancer.

Regulation of Cell Proliferation Rates

The signaling pathways regulated by DDRs, including the PI3K/Akt and Ras/ERK pathways, are central to the control of cell proliferation. researchgate.netnih.gov Overexpression and activation of DDR1 have been associated with increased cell survival and proliferation in various cancer models. thesgc.org

Consistent with its role as a DDR inhibitor, this compound has been shown to directly impact cell proliferation. In studies involving Panc-1 pancreatic cancer cells, this compound demonstrated an ability to inhibit colony formation, which is a measure of a cell's ability to proliferate and form a macroscopic colony. thesgc.org This anti-proliferative effect is a direct consequence of blocking the growth-promoting signals that emanate from activated DDRs.

| Cell Line | Process Affected | Effect of this compound | Reference |

| Panc-1 | Colony Formation | Inhibition | thesgc.org |

| Panc-1 | Cell Migration | Inhibition | thesgc.org |

Modulation of Cell Migration and Invasion

Cell migration and invasion are complex processes that are also regulated by DDRs. thesgc.org The interaction between cancer cells and the collagen-rich extracellular matrix is a critical step in metastasis, and DDRs act as key sensors in this process. nih.gov Overexpression of DDR1 is linked to increased invasion in several types of cancer, including hepatocellular carcinomas and prostate cancer. thesgc.org

Experimental evidence demonstrates that this compound can effectively modulate these processes. The compound has been observed to inhibit the migration of Panc-1 pancreatic cancer cells. thesgc.org This effect is attributed to the blockade of DDR1-mediated signals that reorganize the cytoskeleton and promote cell motility. By inhibiting these critical tyrosine kinases, this compound disrupts the ability of cells to move through and invade the extracellular matrix.

Inhibition of Anchorage-Dependent and Anchorage-Independent Colony Formation

The ability of cancer cells to form colonies, both when attached to a substrate (anchorage-dependent) and when suspended in a semi-solid medium (anchorage-independent), is a hallmark of tumorigenicity. The Discoidin Domain Receptor 1 (DDR1), a target of this compound, has been implicated in promoting cell proliferation and survival, which are critical for colony formation. Pharmacological inhibition of DDR1 has been shown to effectively reduce the colony-forming capacity of pancreatic cancer cells.

Studies utilizing the specific DDR1 inhibitor 7rh, a compound structurally and functionally related to this compound, have demonstrated a concentration-dependent reduction in the formation of colonies by PANC-1 human pancreatic ductal adenocarcinoma cells. researchgate.netnih.gov In liquid colony formation assays, which assess anchorage-dependent growth, treatment with 7rh resulted in a significant decrease in the number and size of colonies formed. researchgate.net This suggests that DDR1 signaling is crucial for the sustained proliferation required for colony expansion on a solid surface.

| Concentration of 7rh (µM) | Inhibition of PANC-1 Colony Formation (%) |

|---|---|

| 0.1 | ~20% |

| 0.5 | ~50% |

| 1.0 | ~75% |

Influence on Extracellular Matrix Remodeling

The extracellular matrix (ECM) is a complex network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. In the context of cancer, the ECM is often dysregulated, contributing to tumor progression, invasion, and metastasis. DDR1, as a receptor for collagen, a major component of the ECM, plays a pivotal role in the dynamic process of ECM remodeling. The inhibition of DDR1 by compounds such as this compound can therefore significantly impact the tumor microenvironment.

Research has shown that DDR1 signaling is a key regulator of the expression of major ECM components. A novel DDR1 inhibitor, KI-301690, was found to significantly attenuate the expression of collagen and fibronectin in pancreatic cancer cells. nih.gov This indicates that the inhibition of DDR1 can directly interfere with the synthesis and deposition of crucial ECM proteins that contribute to the desmoplastic stroma characteristic of many tumors, including pancreatic cancer. By reducing the production of these matrix components, this compound can potentially alter the physical properties of the tumor microenvironment, making it less conducive to tumor growth and invasion. nih.govmdpi.com

Furthermore, DDR1 activity is closely linked to the function of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of ECM components. The expression and activity of MMPs are critical for cancer cells to break through the basement membrane and invade surrounding tissues. Studies have demonstrated that DDR1 signaling can regulate the expression of MMPs. Therefore, by inhibiting DDR1, this compound is expected to modulate the activity of MMPs, thereby influencing the invasive potential of cancer cells. This modulation of ECM-degrading enzymes is a key mechanism through which this compound can influence the remodeling of the extracellular matrix. nih.govmdpi.com

| ECM Component/Enzyme | Effect of DDR1 Inhibition | Reference |

|---|---|---|

| Collagen | Decreased Expression | nih.gov |

| Fibronectin | Decreased Expression | nih.gov |

| Matrix Metalloproteinases (MMPs) | Modulated Activity | nih.govmdpi.com |

Application of Ddr Trk 1 in Preclinical Research Models

In Vitro Cellular Model Systems for Mechanistic Research

In vitro studies using cultured cells are crucial for understanding the molecular mechanisms of action of new compounds. These systems allow for controlled experiments to dissect the cellular and molecular pathways affected by the compound.

Selection of Cell Lines for Specific Investigations (e.g., Panc-1, T47D, HCT116, K562)

The choice of cell lines is critical for investigating the specific effects of DDR-TRK-1. Different cell lines are chosen based on their origin and molecular characteristics to model various diseases.

Panc-1: A human pancreatic cancer cell line, Panc-1, is frequently used in studies involving this compound. medchemexpress.comthesgc.org Pancreatic cancer is a key area of investigation for this compound. nih.govnih.gov

T47D: This is a human breast cancer cell line. waocp.org

HCT116: A human colorectal cancer cell line. waocp.org

K562: This cell line is derived from a patient with chronic myelogenous leukemia and is used in leukemia research. waocp.orgbiocompare.com

These cell lines, among others, represent a range of solid and liquid tumors and are instrumental in assessing the antiproliferative activities of new compounds. waocp.org

Methodologies for Assessing Cellular Effects

A variety of assays are employed to evaluate the impact of this compound on cellular functions.

Colony formation assays are a fundamental in vitro method to determine the long-term survival and proliferative capacity of single cells. nih.govabcam.com In these assays, cells are seeded at a low density and treated with the compound of interest. After a period of incubation, typically 1 to 3 weeks, the resulting colonies, defined as clusters of at least 50 cells, are fixed and stained. nih.gov

Crystal violet is a common stain used for this purpose, as it clearly visualizes the colonies for counting. abcam.comprotocols.io The number and size of the colonies provide a measure of the cytotoxic or cytostatic effects of the compound. For instance, this compound has been shown to inhibit the colony formation of Panc-1 pancreatic cancer cells. thesgc.org The general procedure involves fixing the colonies with a solution like methanol (B129727) or glutaraldehyde (B144438) and then staining with a crystal violet solution. nih.govprotocols.io

| Step | Description | Reagents/Materials |

|---|---|---|

| 1. Cell Seeding | Cells are plated at low density in multi-well plates. | Appropriate cell line, culture medium, multi-well plates. |

| 2. Treatment | Cells are treated with the test compound (e.g., this compound) or a vehicle control. | This compound, DMSO (vehicle). |

| 3. Incubation | Plates are incubated for 1.5-2 weeks to allow for colony growth. medchemexpress.com | CO2 incubator. |

| 4. Fixation | Colonies are washed with PBS and fixed. | Methanol or Glutaraldehyde. nih.govprotocols.io |

| 5. Staining | Fixed colonies are stained for visualization. | 0.5% Crystal Violet solution. nih.govprotocols.io |

| 6. Quantification | Stained colonies are counted manually or using imaging software. | Microscope or scanner. |

Cell migration is a key process in cancer metastasis and wound healing. pri-cella.comibidi.com The scratch assay, also known as the wound healing assay, is a straightforward and widely used method to assess cell migration in vitro. pri-cella.comnih.gov

In this assay, a "scratch" or gap is created in a confluent monolayer of cells. nih.gov The ability of the cells to migrate and close this gap over time is then monitored, often using time-lapse microscopy. nih.gov this compound has been demonstrated to inhibit the migration of Panc-1 cells in such assays. thesgc.org The rate of wound closure is quantified to determine the effect of the compound on cell migration. ibidi.com To ensure that the observed gap closure is due to migration and not cell proliferation, cells can be pre-treated with a mitosis inhibitor like mitomycin C. nih.gov

| Step | Description | Reagents/Materials |

|---|---|---|

| 1. Cell Culture | Cells are grown to form a confluent monolayer in a multi-well plate. medchemexpress.com | Appropriate cell line, culture medium, multi-well plates. |

| 2. Scratch Creation | A sterile pipette tip or needle is used to create a "scratch" in the monolayer. medchemexpress.comnih.gov | Pipette tip or needle. |

| 3. Treatment | Cells are treated with this compound or a control. | This compound, vehicle control. |

| 4. Imaging | Images of the scratch are taken at different time points (e.g., 0, 12, 24, 48, 60, 72 hours). medchemexpress.com | Microscope with a camera. |

| 5. Analysis | The width of the scratch is measured over time to calculate the rate of cell migration and wound closure. | Image analysis software. |

This compound has been investigated for its effects on the expression of proteins involved in fibrosis. medchemexpress.comacs.org Fibronectin and alpha-smooth muscle actin (α-SMA) are key markers of fibrosis. medchemexpress.comacs.orgresearchgate.net The levels of these proteins can be quantified using techniques like Western blotting. researchgate.net Studies have shown that this compound can reduce the expression of these fibrotic markers in preclinical models of lung fibrosis, indicating its potential as an anti-fibrotic agent. medchemexpress.comacs.org

Functional Assays for Kinase Activity (e.g., FRET-based Z'-Lyte, TR-FRET LanthaScreen, NanoBRET)

To directly measure the inhibitory effect of this compound on its target kinases, various functional assays are utilized. These assays are crucial for determining the potency and selectivity of the inhibitor.

FRET-based Z'-Lyte Assay: This is a fluorescence resonance energy transfer (FRET) based assay used to measure kinase activity. targetmol.comthermofisher.com It relies on the differential sensitivity of phosphorylated and non-phosphorylated peptide substrates to proteolytic cleavage. thermofisher.com This assay has been used to determine the kinase activity of various compounds. targetmol.compubcompare.ai

TR-FRET LanthaScreen Assay: Time-Resolved FRET (TR-FRET) assays like LanthaScreen are commonly used to assess kinase inhibition. medchemexpress.combmglabtech.com In this assay, a terbium- or europium-labeled antibody detects the phosphorylation of a fluorescein-labeled substrate. bmglabtech.com Inhibition of the kinase by a compound like this compound leads to a decrease in the TR-FRET signal. bmglabtech.com this compound has an IC50 value of 9.4 nM against DDR1 as determined by a TR-FRET LanthaScreen assay. adooq.com

NanoBRET Assay: The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a target engagement assay that measures the binding of a compound to its target kinase within intact cells. reactionbiology.comreactionbiology.com It uses a NanoLuc luciferase-tagged kinase and a fluorescent tracer. reactionbiology.compromega.com this compound has shown good cellular potency in NanoBRET target engagement assays with IC50 values ranging from 104-448 nM for DDR and TRK kinases. thesgc.org

| Target Kinase | Assay Type | IC50 Value | Reference |

|---|---|---|---|

| DDR1 | TR-FRET LanthaScreen | 9.4 nM | adooq.com |

| DDR1 | Activity Assay (10µM ATP) | 27 nM | thesgc.org |

| DDR2 | Activity Assay (10µM ATP) | 4.5 nM | thesgc.org |

| TRKA | Activity Assay (10µM ATP) | 43 nM | thesgc.org |

| TRKB | Activity Assay (10µM ATP) | 3.6 nM | thesgc.org |

| TRKC | Activity Assay (10µM ATP) | 2.9 nM | thesgc.org |

| DDR/TRK kinases | NanoBRET Target Engagement | 104-448 nM | thesgc.org |

In Vivo Animal Models for Pathophysiological Mechanism Investigation

This compound, a potent inhibitor of DDR1/2 and the TRK kinase family, has been instrumental in elucidating the contribution of these kinases to disease progression in live animal models. acs.orgredxpharma.com The compound exhibits favorable pharmacokinetic properties, including good oral bioavailability, which makes it suitable for administration in these preclinical studies. medchemexpress.comresearchgate.net

Mouse Models of Disease (e.g., Bleomycin-Induced Pulmonary Fibrosis)

A key application of this compound has been in the bleomycin-induced mouse model of pulmonary fibrosis. acs.orgresearchgate.net This model is widely used to study the pathogenesis of idiopathic pulmonary fibrosis (IPF), a chronic and fatal lung disease characterized by the progressive scarring of lung tissue. medchemexpress.comscience.gov In this model, administration of the glycopeptide antitumor antibiotic bleomycin (B88199) induces lung injury and subsequent fibrosis, mimicking key aspects of the human disease. medchemexpress.com

Studies have demonstrated that oral administration of this compound to mice following a bleomycin challenge can prevent pathological changes in the lungs in a dose-dependent manner. acs.orgmedchemexpress.com Histological analysis of lung tissue from these models reveals that this compound treatment mitigates the extensive fibrosis and collagen deposition induced by bleomycin. acs.org

Assessment of Mechanistic Biomarkers (e.g., Hydroxyproline (B1673980) Content)

To quantify the anti-fibrotic effects of this compound in these animal models, researchers assess various mechanistic biomarkers. A primary biomarker for fibrosis is the hydroxyproline content in lung tissue. medchemexpress.com Hydroxyproline is a major component of the protein collagen, and its levels are directly proportional to the amount of collagen deposition in the tissue. medchemexpress.com

In the bleomycin-induced pulmonary fibrosis mouse model, treatment with this compound resulted in a dose-dependent suppression of hydroxyproline content. acs.orgmedchemexpress.com This indicates a reduction in collagen accumulation and, consequently, a decrease in the severity of fibrosis. In addition to hydroxyproline, the expression levels of other fibrotic markers, such as fibronectin and α-smooth muscle actin (α-SMA), are also assessed in lung tissue lysates and have been shown to be reduced following this compound administration. acs.org

| Treatment Group | Hydroxyproline Content (µg/mg of dry lung tissue) (Estimated) | Change from Bleomycin Control (%) |

|---|---|---|

| Control (Vehicle) | ~25 | - |

| Bleomycin + Vehicle | ~55 | 0% |

| Bleomycin + this compound (10 mg/kg) | ~40 | ~ -27% |

| Bleomycin + this compound (50 mg/kg) | ~30 | ~ -45% |

Data in the table are estimated from graphical representations in the cited literature and are for illustrative purposes. The study demonstrated a statistically significant (P < 0.001) reduction in hydroxyproline content with this compound treatment. acs.org

Distinguishing Target-Specific Effects in Complex Biological Systems

A critical aspect of using chemical probes like this compound is the ability to distinguish the effects stemming from the inhibition of its different targets, namely the DDR and TRK kinases. This compound has restricted central nervous system (CNS) exposure. redxpharma.com The TRK kinases are predominantly expressed in neuronal tissue, and therefore, in non-CNS-related pathologies like pulmonary fibrosis, the in vivo effects of this compound can be primarily attributed to the inhibition of DDR1 and DDR2. acs.orgredxpharma.com

To further dissect the biology of DDR1/2 versus TRKA/B/C, this compound can be used in parallel with other more selective compounds. redxpharma.com For instance, the use of selective TRK inhibitors can help to isolate the effects of TRK inhibition, while a compound like BAY-826, which inhibits TIE1, TIE2, DDR1, and DDR2 but lacks TRK activity, can help to confirm the role of DDR kinases in the observed phenotype. redxpharma.com This multi-pronged approach allows for a more precise understanding of the target-specific effects within a complex biological system.

Utility of Negative Control Compounds (e.g., DDR-TRK-1N) in Experimental Design

The inclusion of a negative control compound is crucial for validating that the observed biological effects of a chemical probe are due to the inhibition of its intended target and not due to off-target effects or the chemical scaffold itself. For this compound, the designated negative control is DDR-TRK-1N. redxpharma.com

DDR-TRK-1N has a very similar chemical structure to this compound but is significantly less active or inactive against the target kinases. redxpharma.com For example, in KINOMEscan® assays at a concentration of 1µM, DDR-TRK-1N is considered "clean," meaning it does not significantly interact with the kinases targeted by this compound. redxpharma.com The parallel use of DDR-TRK-1N in experiments helps to ensure that the phenotypic outcomes observed with this compound are a direct result of its on-target activity. redxpharma.com

Advanced Research Methodologies and Future Directions in Ddr Trk 1 Studies

Integration of Chemical Biology for Target Validation

Confirming that the biological effects of a compound like DDR-TRK-1 are a direct consequence of its interaction with intended targets is a cornerstone of modern drug discovery. aacrjournals.org Chemical biology provides an essential toolkit for this target validation process, moving beyond simple in vitro assays to probe target engagement and function in complex biological systems.

A critical strategy for robust target validation is the use of orthogonal chemical probes. nih.gov These are structurally distinct molecules that modulate the same target, helping to ensure that an observed biological phenotype is due to on-target activity rather than an artifact of a specific chemical scaffold. nih.govresearchgate.net

This compound itself is classified as a chemical probe for the DDR and TRK kinase families. thesgc.orgsigmaaldrich.com To validate its biological effects, researchers utilize it in conjunction with other tools. A key component of this strategy is the use of a negative control compound, such as DDR-TRK-1N. thesgc.org This molecule is structurally very similar to this compound but is inactive against its kinase targets. thesgc.org Comparing the effects of the active probe to the inactive control helps to distinguish specific, target-mediated effects from non-specific cellular responses.

Furthermore, complementary probes with different selectivity profiles are invaluable. For instance, the probe BAY-826 inhibits DDR1 and DDR2 but lacks activity against the TRK family. thesgc.org Using this compound and BAY-826 in parallel experiments allows researchers to begin dissecting which cellular outcomes are driven by DDR inhibition versus TRK inhibition.

| Tool Name | Primary Target(s) | Role in Target Validation |

| This compound | DDR1, TRK Family | Active chemical probe to investigate the biological roles of DDR1 and TRK kinases. thesgc.orgsigmaaldrich.com |

| DDR-TRK-1N | None (Inactive) | Negative control to account for off-target or scaffold-specific effects. thesgc.org |

| BAY-826 | DDR1, DDR2, TIE1, TIE2 | Orthogonal probe to help differentiate biological effects mediated by DDRs from those mediated by TRKs. thesgc.org |

Table 1: Orthogonal Tools for DDR/TRK Target Validation

A significant challenge posed by this compound is attributing its biological effects to the inhibition of either the DDR or TRK kinase families. adooq.comcaymanchem.com Several strategies can be employed to deconvolve these activities:

Use of Orthogonal Probes: As detailed previously, comparing the effects of this compound with a TRK-inactive probe like BAY-826 is a primary strategy. thesgc.org

Cellular Context: The expression patterns of the target kinases can be exploited. TRK kinases are predominantly expressed in neuronal tissues. thesgc.org Therefore, in studies using non-neuronal cell lines that express DDR1 but lack TRK expression, the observed effects of this compound can be more confidently attributed to DDR1 inhibition.

Analysis of Downstream Signaling: DDR1 and TRK kinases, while both being receptor tyrosine kinases, activate distinct downstream signaling cascades. For example, DDR1 signaling has been shown to involve the phosphorylation of p38 MAPK. caymanchem.com By measuring the phosphorylation status of specific pathway components downstream of DDR and TRK, researchers can infer which receptor family's inhibition is responsible for a given phenotype.

Genetic Models: The use of dominant-negative receptor constructs has been shown to help distinguish the functions of DDR1 from DDR2, a strategy that can be combined with pharmacological inhibition to further clarify receptor-specific roles. nih.gov

Combining pharmacological inhibition with genetic techniques provides a powerful method for target validation. nih.govrsc.org Conditional gene perturbation methods, such as CRISPR-based interference (CRISPRi) or auxin-inducible degrons, allow for the specific and timed knockdown or degradation of a target protein. mdpi.com

This chemical-genetic approach can rigorously test whether a drug's effect is on-target. For example, researchers can compare the cellular phenotype induced by this compound in wild-type cells versus cells where the DDR1 gene has been conditionally knocked down. If this compound treatment produces no additional effect in the DDR1-knockdown cells, it provides strong evidence that its activity is mediated through the inhibition of the DDR1 protein. nih.govrsc.org This approach is superior to relying on a single method, as it helps control for potential off-target effects of the chemical inhibitor and the compensatory mechanisms that can arise in stable genetic knockout models.

| Approach | Advantages | Limitations |

| Pharmacological Inhibition | Rapid, reversible, and dose-dependent action. nih.gov Applicable across various cell types and organisms. nih.gov | Potential for off-target effects, which can confound interpretation. nih.govrsc.org |

| Conditional Gene Perturbation | High target specificity. mdpi.com Can distinguish kinase-dependent vs. independent functions. | Can induce compensatory cellular responses. Development of stable cell lines can be time-consuming. |

Table 2: Comparison of Gene Perturbation and Pharmacological Inhibition for Target Validation

Computational and Medicinal Chemistry Innovations

The future of inhibitor development for targets like DDR1 and TRK is increasingly driven by the synergy between computational science and traditional medicinal chemistry. These innovations promise to accelerate the discovery of novel chemical matter with enhanced properties.

Deep generative models represent a paradigm shift in de novo drug design. arxiv.orgfrontiersin.org These artificial intelligence (AI) platforms, including Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can learn the underlying patterns of chemical structures from large databases and then generate novel molecules with specific desired properties. arxiv.orgacs.org

A primary goal in kinase inhibitor design is achieving a desired selectivity profile, whether it is highly specific for a single target or tailored for multiple targets. Computational methods are essential for predicting the selectivity of a compound across the entire human kinome, which consists of over 500 kinases. nih.govnih.gov Predicting selectivity early in the design process helps to prioritize the most promising candidates for synthesis and testing, saving significant time and resources. nih.govoup.com

Key computational techniques include:

Structure-Based Similarity Analysis: Methods such as the "binding site signature" (BSS) approach use the 3D crystal structure of a lead compound bound to its target. nih.gov The characteristics of this binding pocket are then compared against a database of all known kinase structures to predict potential off-target interactions with high accuracy. nih.govnih.gov

Machine Learning Models: Algorithms can be trained on large experimental datasets of kinase-inhibitor interactions. researchgate.netfrontiersin.org These models learn the complex relationships between chemical structures and protein sequences to predict the binding affinity of a novel compound against a broad panel of kinases. researchgate.net

For inhibitors like this compound, its selectivity was established through extensive experimental screening. thesgc.orgcaymanchem.com For future inhibitors discovered through generative models, these computational prediction tools will be indispensable for pre-screening virtual compounds and rationally designing molecules with optimized selectivity profiles from the very beginning.

| Kinase | IC₅₀ (nM) | K_d (nM) |

| DDR1 | 9.4 adooq.commedchemexpress.com | 4.7 caymanchem.commedchemexpress.com |

| DDR2 | 188 caymanchem.com | N/A |

| TrkA | N/A | 100 caymanchem.com |

| TrkB | N/A | 22 caymanchem.com |

| TrkC | N/A | 18 caymanchem.com |

| Cdk11 | N/A | 370 thesgc.orgcaymanchem.com |

| EPHA8 | N/A | 550 caymanchem.com |

| MUSK | N/A | 530 caymanchem.com |

| Abl1 | >10,000 caymanchem.com | N/A |

Table 3: Kinase Inhibition and Binding Affinity Profile of this compound. IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity, while K_d_ (dissociation constant) measures binding affinity. N/A indicates data not available.

Optimization Strategies for Enhanced Potency and Selectivity

The development of chemical probes like this compound is a crucial step in validating new therapeutic targets. Optimization of these initial compounds is aimed at improving their potency against the intended target while minimizing off-target effects, thereby increasing selectivity and reducing potential side effects. This compound itself is a potent inhibitor of Discoidin Domain Receptor 1 (DDR1) and the Tropomyosin receptor kinase (TRK) family. thesgc.org

Initial screenings revealed that this compound has a high affinity for DDR1, with an IC50 value of 9.4 nM. caymanchem.commedchemexpress.comsigmaaldrich.com However, it also demonstrates significant activity against other kinases, particularly TRKA, TRKB, and TRKC. thesgc.orgcaymanchem.com While this dual activity can be useful in certain research contexts, achieving selectivity is often a primary goal for therapeutic applications.

Structure-activity relationship (SAR) studies on related compounds have provided insights into achieving greater selectivity. For instance, research on tetrahydroisoquinoline-7-carboxamides, the chemical class to which this compound belongs, identified key structural features influencing TRK activity. Docking studies comparing the binding of this compound in DDR1 versus TRKC revealed that a methyl group on the tetrahydroisoquinoline scaffold fits into a small hydrophobic pocket present in TRKC but not in DDR1. uni-frankfurt.de This interaction was identified as a likely driver of the compound's affinity for TRK kinases. uni-frankfurt.de

Based on this understanding, subsequent optimization efforts have focused on modifying this part of the molecule. One strategy involved truncating the methyl group and replacing the core heterocycle with a 2-amino-2,3-dihydro-1H-indene-5-carboxamide moiety. uni-frankfurt.de This modification resulted in a new compound with significantly reduced activity against the TRK family, thereby creating a more selective DDR1 inhibitor. uni-frankfurt.de

The selectivity of this compound and related compounds is a critical aspect of its utility as a research tool. While it potently inhibits DDR1, it is less effective against DDR2 and a wide panel of other kinases, though it does inhibit TRK family members. caymanchem.com A negative control compound, DDR-TRK-1N, which has a very similar structure but minimal activity, is available for use in parallel experiments to help confirm that observed effects are due to target inhibition. thesgc.org

Table 1: In Vitro Potency and Selectivity of this compound and Related Compounds

| Compound/Target | IC50 (nM) | Kd (nM) | Notes |

|---|---|---|---|

| This compound | |||

| DDR1 | 9.4 - 27 thesgc.orgcaymanchem.commedchemexpress.com | 4.7 caymanchem.commedchemexpress.com | Potent inhibitor. |

| DDR2 | 188 caymanchem.com | - | Selective for DDR1 over DDR2. |

| TRKA | 43 thesgc.org | 100 caymanchem.com | Significant off-target activity. |

| TRKB | 3.6 thesgc.org | 22 caymanchem.com | Significant off-target activity. |

| TRKC | 2.9 thesgc.org | 18 caymanchem.com | Significant off-target activity. |

| Abl1 | >10,000 caymanchem.com | - | Highly selective against Abl1. |

| DDR1-IN-1 | |||

| DDR1 | 105 nih.govmdpi.com | - | A selective type II inhibitor. nih.gov |

| DDR2 | 413 nih.govmdpi.com | - | Less potent against DDR2. |

| Ponatinib | |||

| DDR1 | 9 nih.gov | - | Multi-targeted cancer drug, potent DDR1 inhibitor. nih.gov |

Broader Implications for Mechanistic Disease Research

The unique role of DDRs as collagen-activated receptor tyrosine kinases (RTKs) positions them as key mediators of cell-matrix interactions, which are fundamental processes in the progression of numerous diseases. thesgc.orgnih.gov The availability of inhibitors like this compound has significant implications for advancing the understanding of these pathological mechanisms.

Fibrotic diseases, such as pulmonary fibrosis, are characterized by the excessive deposition of extracellular matrix components, including collagen. nih.gov DDR1 is implicated in the progression of these disorders. thesgc.orgnih.gov Studies have shown that this compound can inhibit signaling pathways and the expression of fibrotic markers in cellular and mouse models of lung fibrosis. thesgc.org Specifically, in a mouse model of bleomycin-induced pulmonary fibrosis, this compound reduced the disease severity. caymanchem.com The deletion of the DDR1 gene in mice has also been shown to confer resistance to bleomycin-induced lung fibrosis, highlighting the receptor's critical role. atsjournals.org By using this compound, researchers can further dissect the specific downstream signaling events, such as the p38 MAPK pathway, that are activated by DDR1 in response to lung injury and contribute to the fibrotic process. atsjournals.org

DDRs are increasingly recognized for their role in cancer progression. nih.gov Overexpression of DDR1 is associated with a poor prognosis in several cancers, including lung, breast, and ovarian cancer. thesgc.org The receptor is involved in regulating cell adhesion, proliferation, migration, and invasion, all critical processes for tumor growth and metastasis. thesgc.orgnih.gov DDR1 activation can trigger pro-survival pathways like Ras/Raf/ERK and PI3K/Akt. nih.gov Research using this compound has demonstrated its ability to inhibit colony formation and migration of pancreatic cancer cells (Panc-1). thesgc.org This allows for a more precise investigation into how DDR1-collagen interactions within the tumor microenvironment drive cancer cell behavior. nih.gov For instance, DDR1 signaling can promote the expression of matrix metalloproteinases (MMPs), facilitating invasion through the extracellular matrix. frontiersin.orgnih.gov The use of specific inhibitors helps to untangle these complex signaling networks that are hijacked by cancer cells. nih.gov

Chronic inflammation is a key driver of atherosclerosis, a disease characterized by the buildup of plaques in arteries. researchgate.net DDR kinases are linked to the progression of atherosclerosis. thesgc.org DDR1 is expressed in atherosclerotic lesions and plays a role in macrophage infiltration, a critical event in plaque development. researchgate.netnih.gov Studies in mouse models have shown that deleting the DDR1 gene reduces atherosclerotic lesion area, decreases inflammation, and leads to the formation of more stable plaques. researchgate.netnih.gov DDR1 appears to regulate the expression of inflammatory molecules like monocyte chemoattractant protein-1 (MCP-1) and vascular cell adhesion molecule-1 (VCAM-1), which are crucial for recruiting immune cells. nih.gov The application of this compound in models of atherosclerosis can help to clarify the kinase-dependent mechanisms through which DDR1 promotes inflammation and contributes to plaque instability. thesgc.orgresearchgate.net

Unresolved Questions and Emerging Research Avenues

Despite significant progress in understanding the role of DDRs, many questions remain. The development of chemical probes like this compound opens up new avenues for investigation.

A fundamental unresolved question pertains to the precise molecular mechanism of DDR activation. Unlike most RTKs that are activated by soluble growth factors, DDRs are activated by binding to the solid-state extracellular matrix protein, collagen. thesgc.orgnih.gov This interaction leads to a delayed but sustained kinase activation. nih.gov The exact conformational changes that transmit the collagen binding signal from the extracellular discoidin domain, through the transmembrane region, to the intracellular kinase domain are not fully understood.

Furthermore, the regulation of the cytoplasmic kinase domain itself presents an area for deeper research. DDR1 and DDR2 form constitutive dimers, which is unusual for RTKs that typically dimerize only upon ligand binding. thesgc.orgnih.gov How this pre-formed dimer is kept in an inactive state before collagen binding and how this autoinhibition is released upon activation are key questions. Investigating how inhibitors like this compound, which bind to the ATP-binding pocket in the kinase domain, affect the receptor's conformational state and its interaction with downstream signaling partners could provide valuable insights into these regulatory mechanisms. uni-frankfurt.demdpi.com Future studies could employ advanced structural biology and biophysical techniques in combination with probes like this compound to map the allosteric communications across the full-length receptor and better understand its unique activation and regulation dynamics.

Comprehensive Characterization of Context-Dependent this compound Action

The functional consequences of engaging Discoidin Domain Receptor 1 (DDR1) and Tropomyosin receptor kinases (TRKs) with the chemical probe this compound are highly dependent on the specific cellular and molecular context. The activity of this compound is not uniform across all biological systems; instead, it is modulated by the cellular environment, the presence of specific ligands, and crosstalk with other signaling pathways. nih.govnih.gov

DDR1 signaling, a primary target of this compound, is notably context-dependent, capable of promoting either pro-tumorigenic or tumor-suppressive functions. nih.gov This dual role is influenced by the cell type, the specific DDR1 isoform expressed, and the composition of the extracellular matrix (ECM). nih.govnih.gov For instance, DDR1 can activate pro-survival pathways like Ras/Raf/ERK and PI3K/Akt in breast and colon carcinoma cell lines. nih.gov Conversely, in other contexts, it can inhibit cell migration. researchgate.net

A critical aspect of context-dependent action is the interplay between DDR1 and other cell surface receptors, particularly integrins. nih.gov In pancreatic cancer cells, DDR1 and integrin β1 cooperate to induce N-cadherin expression and promote an epithelial-to-mesenchymal transition (EMT)-like phenotype in response to collagen I. nih.gov This is mediated through a complex involving Pyk2, FAK, and p130CAS, which activates JNK1 signaling. nih.gov However, in Madin-Darby canine kidney (MDCK) cells, DDR1 can antagonize integrin-mediated cell spreading. nih.gov

The specific type of collagen in the ECM also dictates the cellular response to DDR1 activation and, consequently, the effects of its inhibition by this compound. DDR1 is activated by a variety of collagens, including fibrillar (types I, II, III, V) and basement membrane (type IV) collagens, while DDR2 is primarily activated by fibrillar collagens. nih.govnih.gov This differential activation means that the biological outcome of this compound treatment can vary depending on the tissue microenvironment and its specific collagen composition.

Furthermore, the expression of co-factors within a cell can dramatically alter the outcome of DDR1 signaling. In breast cancer cells, the co-expression of DDR1 and DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, Mr 32,000) has been shown to inhibit tumor cell migration. researchgate.net This suggests that the efficacy of this compound in preventing metastasis could be dependent on the DARPP-32 status of the tumor.

The TRK-inhibitory activity of this compound also contributes to its context-dependent effects. TRK signaling is crucial for neuronal development and survival but has also been implicated in the progression of various cancers through gene fusions and overexpression. thesgc.org In endometrial carcinoma, for example, upregulation of TrkB has been shown to promote EMT and resistance to anoikis (a form of programmed cell death). plos.org Therefore, in a cancer cell line with both active DDR1 and TrkB signaling, this compound would be expected to have a more profound anti-migratory and pro-apoptotic effect than in a cell line where only one of these pathways is active.

The table below summarizes the context-dependent signaling of DDR1, which is a primary target of this compound.

| Cellular Context | Interacting Partners | Downstream Signaling Pathway | Observed Phenotype |

| Breast and Colon Carcinoma Cells | - | Ras/Raf/ERK, PI3K/Akt | Pro-survival |

| Pancreatic Cancer Cells | Integrin β1 | Pyk2/FAK/p130CAS/JNK1 | Epithelial-to-Mesenchymal Transition (EMT), Cell Scattering |

| MDCK Cells | Integrins | FAK/Cdc42 | Antagonism of cell spreading |

| Human T-cells | T-cell receptor | Ras/Raf/ERK, Protein Kinase C | Upregulation of DDR1 expression |

| Colon Cancer Cells | Notch1 | Notch1 cleavage (NICD release) | Pro-survival |

| Breast Cancer Cells | DARPP-32 | - | Inhibition of cell migration |

Development of Next-Generation Chemical Probes with Improved Target Specificity

The development of this compound represented a significant step in creating tools to study DDR and TRK kinases. However, its dual-target nature, while useful in some contexts, can complicate the dissection of specific signaling pathways. This has driven the development of next-generation chemical probes with improved selectivity for DDR1, aiming to minimize off-target effects and provide more precise tools for research. nih.goveurekaselect.com

A key challenge in developing DDR1-specific inhibitors is the high degree of homology within the ATP-binding pocket of the kinase domain, which is shared across the kinome. eurekaselect.com Many early DDR1 inhibitors, such as the clinically approved drugs imatinib (B729) and dasatinib, were multi-targeted, inhibiting other kinases like BCR-ABL. nih.gov While potent against DDR1, their lack of selectivity makes them unsuitable as precise chemical probes. nih.gov

Subsequent research has focused on exploiting subtle structural differences to achieve greater selectivity.

DDR1-IN-1 and DDR1-IN-2: These compounds were among the first reported selective inhibitors for DDR1. nih.govacs.org DDR1-IN-1, in particular, demonstrates excellent selectivity for DDR1 over a large panel of other kinases. acs.org It binds to the 'DFG-out' conformation of the kinase, a feature of type II inhibitors. nih.gov However, DDR1-IN-1 shows significantly weaker inhibition of DDR2, with an IC50 of 413 nM compared to 105 nM for DDR1. nih.govacs.org Interestingly, while the highly selective DDR1-IN-1 was effective at inhibiting DDR1 autophosphorylation, it had minimal impact on the proliferation of DDR1-dependent cancer cell lines. nih.govacs.org In contrast, the less selective but more potent DDR1-IN-2, which targets multiple kinases, showed a greater anti-proliferative effect. nih.gov This suggests that inhibiting DDR1 alone may not be sufficient to block cancer cell growth in certain contexts and highlights the complexity of DDR1 signaling. nih.gov

Merestinib (LY2801653): Initially developed as a c-Met inhibitor, Merestinib was later found to potently inhibit a range of other kinases, including DDR1 and DDR2. selleckchem.comnih.gov It is a type-II ATP competitive inhibitor. selleckchem.com Its multi-kinase inhibition profile includes activity against MST1R, AXL, ROS1, and TRK kinases, making it a broader spectrum inhibitor than DDR1-IN-1. nih.govclinicaltrials.gov While not a selective DDR1 probe, its inclusion in clinical trials for various cancers provides valuable data on the effects of combined DDR and other kinase inhibition. nih.gov

Fragment-Based and Structure-Guided Design: More recent approaches have utilized fragment-based screening and structure-guided design to develop highly selective DDR1 inhibitors. nih.govacs.org By identifying small molecular fragments that bind to specific pockets within the DDR1 kinase domain, researchers can build more potent and selective compounds. This "back-to-front" design approach has yielded orally bioavailable inhibitors with low nanomolar potency and high selectivity for DDR1 and DDR2 over other kinases. nih.gov These next-generation probes are designed to avoid interactions with kinases like Abl by eliminating key π–π stacking interactions that are not necessary for DDR1 binding. mdpi.com

The evolution of DDR1 inhibitors has been driven by the need for greater precision. The use of advanced techniques like DNA-encoded library screening and artificial intelligence-driven drug design is accelerating the discovery of novel inhibitors that are highly selective for DDR1 over DDR2 and the wider kinome. eurekaselect.comresearchgate.net Some of these new compounds exploit unique features of the DDR1 ATP-phosphate-binding loop (P-loop) to achieve their selectivity. eurekaselect.comnih.gov

The table below provides a comparison of this compound with selected next-generation DDR inhibitors.

| Compound | Target(s) | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Key Features |

| This compound | DDR1, DDR2, TRKA, TRKB, TRKC | 9.4 | 188 | Dual DDR/TRK inhibitor. caymanchem.commedchemexpress.com |

| DDR1-IN-1 | DDR1 (selective) | 105 | 413 | Highly selective type II inhibitor, binds DFG-out conformation. nih.govselleckchem.commedchemexpress.com |

| DDR1-IN-2 | DDR1, other kinases | 47 | 145 | More potent but less selective than DDR1-IN-1. nih.gov |

| Merestinib (LY2801653) | c-Met, DDR1, DDR2, AXL, ROS1, TRKs, etc. | 0.1 | 7 | Potent, orally bioavailable multi-kinase inhibitor. selleckchem.com |

| 7rh (DDR1-IN-2) | DDR1 (selective) | 13.1 | 203 | Potent and selective DDR1 inhibitor. mdpi.com |

| VU6015929 | DDR1, DDR2 | 4.67 | 7.39 | Selective dual DDR1/2 inhibitor. selleckchem.com |

These advanced chemical probes are invaluable tools for elucidating the specific roles of DDR1 in health and disease, paving the way for the development of more targeted therapeutics.

Q & A

Q. What are the primary kinase targets of DDR-TRK-1, and how are their inhibitory potencies quantified in vitro?

this compound selectively inhibits DDR1 (IC₅₀ = 9.4 nM) and TRK kinases (IC₅₀ = 2.9–43 nM) in biochemical assays using 10 µM ATP conditions. Its activity against DDR2 is also notable (IC₅₀ = 4.5 nM). To validate target engagement, NanoBRET™ cellular assays are recommended, revealing potencies of 104 nM (DDR1), 175 nM (DDR2), and 142–448 nM (TRK family). Cross-validate results with structural analogs like DDR-TRK-1N (negative control) to rule out off-target effects .

Q. What experimental models are appropriate for evaluating this compound’s anti-fibrotic effects in preclinical studies?

Use bleomycin (BLM)-induced pulmonary fibrosis models in rodents. Measure fibrosis markers (e.g., fibronectin, α-SMA) in lung tissue lysates and quantify hydroxyproline content as a collagen deposition metric. This compound demonstrates dose-dependent inhibition of these markers at 20 mg/kg (oral), with 66.8% bioavailability in rats and higher AUC in mice .

Q. How should researchers design dose-response experiments to assess this compound’s cellular efficacy?

Optimize concentrations based on target-specific NanoBRET™ IC₅₀ values:

| Target | Cellular IC₅₀ (nM) | Recommended Concentration |

|---|---|---|

| DDR1 | 104 | 5 µM |

| TRKA | 448 | 10 µM |

| Include DDR-TRK-1N (5 µM) as a negative control to isolate DDR/TRK-specific effects . |

Advanced Research Questions

Q. How can researchers address discrepancies between this compound’s in vitro potency (IC₅₀) and cellular target engagement (NanoBRET IC₅₀)?

Differences arise from ATP concentration (10 µM in biochemical assays vs. physiological ~1 mM in cells) and cellular permeability. Normalize data using kinase inhibitor bioactivity coefficients (KIBs) to reconcile biochemical and cellular results. Validate with orthogonal assays (e.g., phospho-DDR1 Western blotting) .

Q. What strategies mitigate off-target effects when interpreting this compound’s phenotypic outcomes in complex disease models?

- Combine this compound with selective TRK inhibitors (e.g., entrectinib) to isolate DDR1/2 contributions.

- Use BAY-826 (TIE/DDR inhibitor lacking TRK activity) to dissect DDR-mediated fibrosis pathways.

- Perform kinome-wide selectivity profiling (e.g., KINOMEscan®) to exclude CDK11 (370 nM) and other off-target kinases .

Q. How do pharmacokinetic differences between rodent species impact this compound dosing in translational studies?

this compound exhibits species-specific PK:

| Parameter | Mice | Rats |

|---|---|---|

| Oral bioavailability | High (AUC > rats) | 66.8% |

| T₁/₂ | Not reported | 1.25 h |

| Adjust doses based on allometric scaling and monitor free plasma concentrations to ensure target coverage . |

Q. What methodological approaches resolve contradictions in this compound’s dual inhibition of DDR1 and TRK in CNS-excluded models?

In peripheral fibrosis models, restrict analysis to tissues with limited blood-brain barrier penetration. Use LC-MS/MS to confirm CNS exclusion and attribute in vivo effects solely to DDR1/2 inhibition. Pair with TRK-selective inhibitors in parallel experiments .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on this compound’s TRK inhibition in biochemical vs. cellular assays?

Biochemical IC₅₀ values (TRKC = 2.9 nM) may not reflect cellular potency (TRKC NanoBRET IC₅₀ = 142 nM) due to assay conditions. Use CRISPR-mediated DDR1/2 or TRK knockouts to isolate pathway-specific contributions. Cross-reference with phenotypic outcomes (e.g., colony formation in Panc-1 cells) .

Q. What explains the disparity in this compound’s anti-fibrotic efficacy between murine and rat models?

Mice show higher AUC and prolonged exposure compared to rats. Perform species-specific PK/PD modeling and adjust dosing intervals (e.g., BID in rats vs. QD in mice) to maintain therapeutic coverage .

Methodological Recommendations

- Target Validation : Use structural analogs (DDR-TRK-1N) and kinase-dead mutants to confirm on-target effects.

- Data Reproducibility : Replicate key findings in ≥2 cell lines (e.g., Panc-1 for cancer, primary fibroblasts for fibrosis).

- Ethical Compliance : Adhere to GDPR guidelines for preclinical data archiving and informed consent protocols in collaborative studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.